molecular formula C11H10N2O8 B2451533 Dimethyl 2-(2,4-dinitrophenyl)malonate CAS No. 59562-41-3

Dimethyl 2-(2,4-dinitrophenyl)malonate

Cat. No.: B2451533
CAS No.: 59562-41-3
M. Wt: 298.207
InChI Key: YFDXRBRLHPIEKO-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C11H10N2O8. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2,4-dinitrophenyl group and two methoxy groups. This compound is known for its applications in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2,4-dinitrophenyl)malonate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dinitrochlorobenzene with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 2,4-diaminophenyl derivatives.

    Hydrolysis: Malonic acid derivatives.

Scientific Research Applications

Dimethyl 2-(2,4-dinitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of dimethyl 2-(2,4-dinitrophenyl)malonate involves its ability to undergo various chemical transformations. The nitro groups on the phenyl ring can participate in redox reactions, while the ester groups can be hydrolyzed to release malonic acid derivatives. These reactions are facilitated by the compound’s structural features, which allow it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2,4-dinitrophenyl)malonate is unique due to the presence of both the 2,4-dinitrophenyl group and the malonate ester groups. This combination imparts distinct chemical reactivity and makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

dimethyl 2-(2,4-dinitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDXRBRLHPIEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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